
(3-Acetyl-5-bromophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetyl-5-bromophenyl)acetic acid is an organic compound characterized by the presence of an acetyl group, a bromine atom, and a phenyl ring attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetyl-5-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid derivatives followed by acetylation. One common method includes the bromination of 3-phenylacetic acid using bromine in the presence of a catalyst, followed by acetylation using acetic anhydride under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and acetylation can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 3-acetyl-5-bromobenzoic acid.
Reduction: Formation of 3-(1-hydroxyethyl)-5-bromophenylacetic acid.
Substitution: Formation of 3-acetyl-5-methoxyphenylacetic acid.
Applications De Recherche Scientifique
(3-Acetyl-5-bromophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (3-Acetyl-5-bromophenyl)acetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
- 3-Acetylphenylacetic acid
- 5-Bromophenylacetic acid
- 3-Bromo-5-acetylphenylacetic acid
Comparison: (3-Acetyl-5-bromophenyl)acetic acid is unique due to the presence of both an acetyl group and a bromine atom on the phenyl ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
2-(3-acetyl-5-bromophenyl)acetic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |
Clé InChI |
TUDOZOCOPIACJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


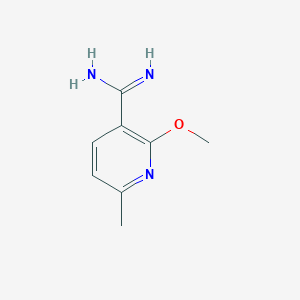

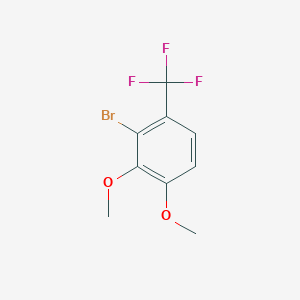
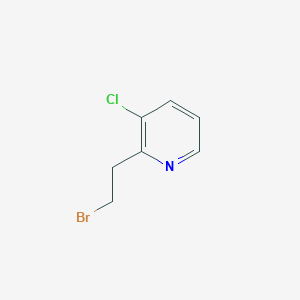
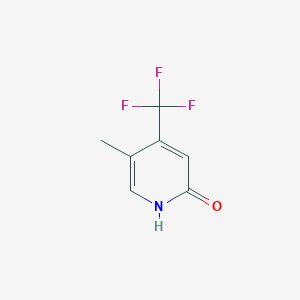
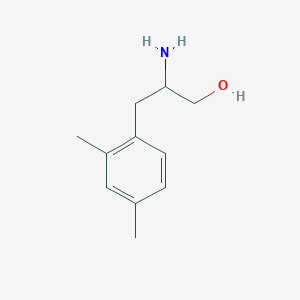
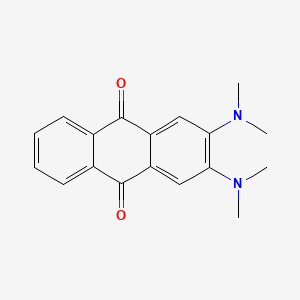

![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)




